

# A Comparative Analysis of ALZ-801 and Tramiprosate for Alzheimer's Disease

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## Compound of Interest

Compound Name: *Atl-801*

Cat. No.: *B1665307*

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This guide provides an in-depth comparison of the efficacy of ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate, as potential therapeutic agents for Alzheimer's disease (AD). The following sections detail their mechanisms of action, present quantitative data from key clinical trials, and outline the experimental protocols of these studies.

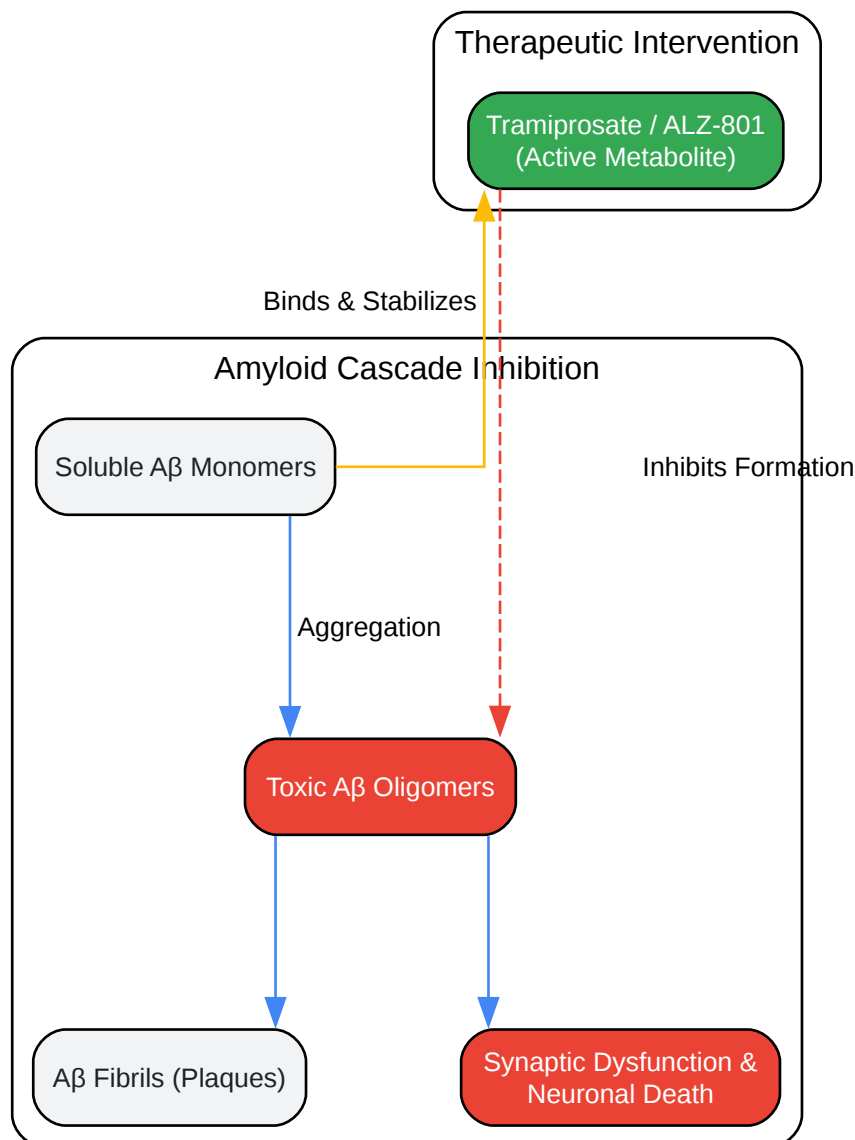
## Introduction

ALZ-801 is an oral prodrug of tramiprosate, developed to improve the pharmacokinetic profile and gastrointestinal tolerability of the original compound.<sup>[1]</sup> Both molecules are small, orally administered compounds that target the aggregation of amyloid-beta (A $\beta$ ) peptides, a central pathological hallmark of Alzheimer's disease.<sup>[2][3]</sup> They are designed to inhibit the formation of neurotoxic A $\beta$  oligomers, thereby preventing the cascade of events that leads to synaptic dysfunction and neuronal death.<sup>[4][5]</sup>

## Mechanism of Action

Tramiprosate and the active metabolite of ALZ-801 exert their effects by binding to soluble A $\beta$  monomers, particularly A $\beta$ 42. This interaction stabilizes the monomers and prevents their misfolding and subsequent aggregation into toxic oligomers and fibrils. Studies have shown that tramiprosate binds to key amino acid residues of A $\beta$ 42, such as Lys16, Lys28, and Asp23, effectively "enveloping" the monomer and inhibiting the initial seeding of aggregation. This

upstream mechanism of action distinguishes these compounds from many antibody-based therapies that primarily target the clearance of existing amyloid plaques.



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#### Mechanism of Aβ Aggregation Inhibition

## Comparative Efficacy Data

The following tables summarize the key efficacy data from major clinical trials of ALZ-801 and tramiprosate. It is important to note that direct comparisons are challenging due to differences

in study populations, particularly the focus on apolipoprotein E4 (APOE4) carriers in ALZ-801 trials.

## Cognitive and Functional Outcomes

Drug	Trial	Patient Population	Primary Endpoint	Key Secondary Endpoints	Results
ALZ-801	APOLLOE4 (Phase 3)	Early AD, APOE4/4 Homozygotes	ADAS-Cog13	CDR-SB, DAD, A-IADL	Did not meet primary endpoint in the overall population. In a prespecified analysis of patients with Mild Cognitive Impairment (MCI), a nominally significant 52% benefit on ADAS-Cog13 (p=0.041) and a clinically meaningful 102% benefit on CDR-SB (p=0.053) were observed.
Tramiprosate	Alphase Study (Phase 3)	Mild-to-moderate AD	ADAS-Cog, CDR-SB	Hippocampal Volume	Did not show a significant treatment effect in the overall population.

Post-hoc analyses showed a trend toward a treatment effect for ADAS-Cog (p=0.098). Exploratory analyses suggested potential benefits on memory, language, and praxis skills.

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## Biomarker Outcomes

Drug	Trial	Patient Population	Biomarker	Results
ALZ-801	Phase 2 Biomarker Study	Early AD, APOE4 Carriers	Plasma p-tau181	Significant reduction starting at 13 weeks and sustained through 104 weeks (31% reduction at 104 weeks, $p=0.045$ ). At 52 weeks, a 41% reduction was observed ( $p=0.016$ ).
Hippocampal Volume	Reduced atrophy compared to matched external controls.			
Plasma A $\beta$ 42	A decrease of approximately 4% over 104 weeks ( $p=0.042$ ).			
Tramiprosate	Phase 2	Mild-to-moderate AD	CSF A $\beta$ 42	Dose-dependent reduction of up to 70% after 3 months of treatment.
Alphase Study (MRI Sub-group)	Mild-to-moderate AD	Hippocampal Volume	Significantly less hippocampal volume loss for both 100 mg ( $p=0.035$ ) and 150 mg ( $p=0.009$ ) doses	

compared to  
placebo.

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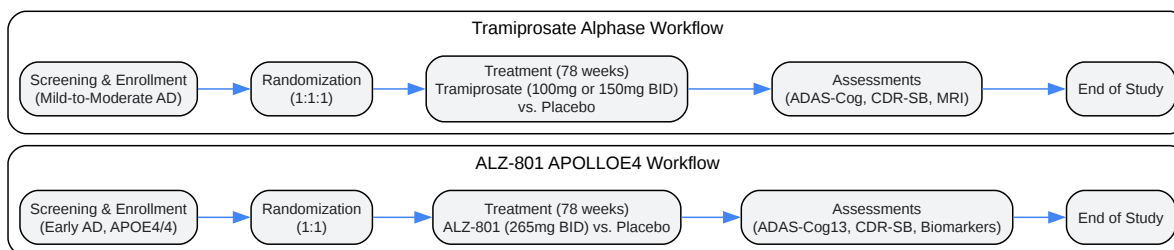
## Experimental Protocols

### ALZ-801: APOLLOE4 Phase 3 Trial

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 325 individuals aged 50-80 years with early Alzheimer's disease (MCI or mild AD) who are homozygous for the APOE4 allele (APOE4/4).
- Intervention: Oral ALZ-801 (265 mg) or placebo administered twice daily for 78 weeks.
- Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13).
- Key Secondary Outcome Measures: Clinical Dementia Rating–Sum of Boxes (CDR-SB), Disability Assessment for Dementia (DAD), and Amsterdam-Instrumental Activities of Daily Living (A-IADL).

### Tramiprosate: Alphase Study (North American Phase 3)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 67 centers.
- Participants: 1,052 patients aged  $\geq 50$  years with mild-to-moderate AD (Mini-Mental State Examination score between 16 and 26).
- Intervention: Oral tramiprosate (100 mg or 150 mg) or placebo administered twice daily for 78 weeks.
- Primary Outcome Measures: Alzheimer's Disease Assessment Scale–cognitive subscale (ADAS-cog) and Clinical Dementia Rating–Sum of Boxes (CDR-SB).
- Additional Assessments: Magnetic resonance imaging (MRI) for hippocampus volume was conducted in a subgroup of patients at baseline and 78 weeks.



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### Clinical Trial Experimental Workflow

## Conclusion

ALZ-801, as a prodrug of tramiprosate, offers an improved pharmacokinetic and tolerability profile. While the pivotal Phase 3 trial of tramiprosate in a broad population with mild-to-moderate AD did not meet its primary endpoints, post-hoc analyses and biomarker data suggested a potential disease-modifying effect. The clinical development of ALZ-801 has adopted a more targeted, precision medicine approach, focusing on individuals with the APOE4/4 genotype who are at a higher risk for AD.

The APOLLOE4 trial of ALZ-801, although not meeting its primary endpoint in the overall study population, showed promising signals of efficacy in the prespecified subgroup of patients with MCI. Furthermore, the consistent and significant effects of ALZ-801 on biomarkers such as plasma p-tau181 and hippocampal volume provide evidence of target engagement and a potential neuroprotective effect.

Further research and ongoing clinical trials will be crucial to fully elucidate the therapeutic potential of ALZ-801 in specific Alzheimer's disease populations. The favorable safety profile, particularly the lack of vasogenic edema (ARIA-E), positions ALZ-801 as a potentially valuable oral treatment option in the evolving landscape of Alzheimer's therapies.



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